5-bromo-3-hydroxy-3-[2-methoxy-6-(trifluoromethyl)phenyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-3-[2-methoxy-6-(trifluoromethyl)phenyl]-1,3-dihydro-2H-indol-2-one: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-hydroxy-3-[2-methoxy-6-(trifluoromethyl)phenyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-3-methoxybenzaldehyde, followed by a series of coupling reactions to introduce the indole moiety . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: Biologically, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, and anticancer agents. They are often studied for their ability to interact with various biological targets and pathways .
Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry: Industrially, the compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and biological activity make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-methoxy-6-(trifluoromethyl)phenyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 5-bromo-3-hydroxy-3-[2-methoxy-6-(trifluoromethyl)phenyl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group enhances its biological activity and stability, making it more effective in certain applications .
Properties
Molecular Formula |
C16H11BrF3NO3 |
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Molecular Weight |
402.16 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-[2-methoxy-6-(trifluoromethyl)phenyl]-1H-indol-2-one |
InChI |
InChI=1S/C16H11BrF3NO3/c1-24-12-4-2-3-9(16(18,19)20)13(12)15(23)10-7-8(17)5-6-11(10)21-14(15)22/h2-7,23H,1H3,(H,21,22) |
InChI Key |
XQMJNTHNLNQZBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2(C3=C(C=CC(=C3)Br)NC2=O)O)C(F)(F)F |
Origin of Product |
United States |
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